

Physical properties including melting point and solubility of 2-(Bromoacetyl)pyridine hydrobromide.

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Compound of Interest

Compound Name: 2-(Bromoacetyl)pyridine
hydrobromide

Cat. No.: B093294

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A Comprehensive Technical Guide to the Physical Properties of 2-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Bromoacetyl)pyridine Hydrobromide in Synthetic Chemistry and Drug Discovery

2-(Bromoacetyl)pyridine hydrobromide is a key reagent in the synthesis of a variety of pharmaceutical and chemical entities. Its utility stems from the presence of a reactive bromoacetyl group attached to a pyridine ring, making it a versatile building block for introducing the pyridinyl moiety into larger molecules. This compound is particularly valuable in the development of novel therapeutic agents, advanced materials, and chemical probes. A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective use in research and development, ensuring reproducibility and scalability of synthetic processes.

Melting Point: A Critical Parameter for Identification and Purity Assessment

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its identity and purity. For **2-(Bromoacetyl)pyridine hydrobromide**, a sharp and well-defined melting point is indicative of a high degree of purity.

Quantitative Data for Melting Point

The experimentally determined melting point of **2-(Bromoacetyl)pyridine hydrobromide** is consistently reported in the range of 205-207 °C. This relatively high melting point is characteristic of an organic salt with a well-ordered crystal lattice structure.

Physical Property	Value	Source(s)
Melting Point	205-207 °C	[1][2]
Appearance	Solid, powder, light brown powder	[1][3]
Molecular Formula	C ₇ H ₇ Br ₂ NO	[4][5][6][7][8]
Molecular Weight	~280.94 g/mol	[4][5][6][7][8]

Experimental Protocol for Melting Point Determination

The determination of the melting point of **2-(Bromoacetyl)pyridine hydrobromide** should be performed using a calibrated melting point apparatus. The following protocol outlines a standard procedure.

Methodology:

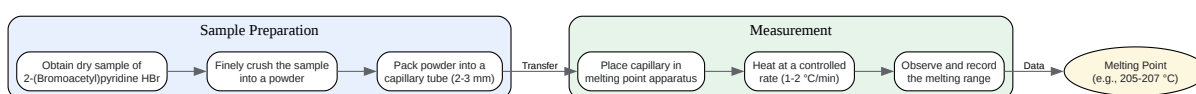
- **Sample Preparation:** A small, dry sample of **2-(Bromoacetyl)pyridine hydrobromide** is finely crushed into a powder.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating Rate:** The temperature is increased at a steady rate of 1-2 °C per minute.
- **Observation:** The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Causality Behind Experimental Choices:

- **Fine Powder:** Grinding the sample into a fine powder ensures uniform heat distribution.
- **Small Sample Size:** A small sample size minimizes thermal gradients within the sample.
- **Slow Heating Rate:** A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Visualization of the Melting Point Determination Workflow:



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Caption: Workflow for determining the melting point of **2-(Bromoacetyl)pyridine hydrobromide**.

Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of **2-(Bromoacetyl)pyridine hydrobromide** in various solvents is a critical parameter that dictates its utility in different applications, from reaction media to purification and formulation. As an organic salt, its solubility is governed by the principle of "like dissolves like," with a preference for polar solvents.

Please Note: Specific quantitative solubility data for **2-(Bromoacetyl)pyridine hydrobromide** is not readily available in the public domain. The following table provides a qualitative estimation based on its chemical structure and the known solubility of similar compounds, such as pyridine hydrobromide.

Qualitative Solubility Profile

Solvent	Polarity	Expected Solubility	Rationale
Water	High	Soluble	As a hydrobromide salt, it is expected to dissociate into ions and be solvated by polar water molecules. Pyridine hydrobromide is known to be soluble in water.[3][9]
Ethanol	High	Soluble	Ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the salt.
Methanol	High	Soluble	Similar to ethanol, methanol is a polar protic solvent that is expected to be a good solvent for this compound. Pyridine hydrobromide is soluble in methanol.
Dimethyl Sulfoxide (DMSO)	High	Likely Soluble	DMSO is a highly polar aprotic solvent that is effective at solvating cations, which should promote the dissolution of the salt.
Acetone	Medium	Sparingly Soluble to Insoluble	Acetone has a lower polarity than the other solvents listed and is aprotic, making it a

less effective solvent
for ionic compounds.

Dichloromethane

Low

Insoluble

As a nonpolar solvent,
dichloromethane is
not expected to
effectively solvate the
ions of the salt.

Diethyl Ether

Low

Insoluble

Diethyl ether is a
nonpolar solvent and
is therefore a poor
choice for dissolving
ionic compounds.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol describes a standard and reliable method for determining the solubility of **2-(Bromoacetyl)pyridine hydrobromide**.

Methodology:

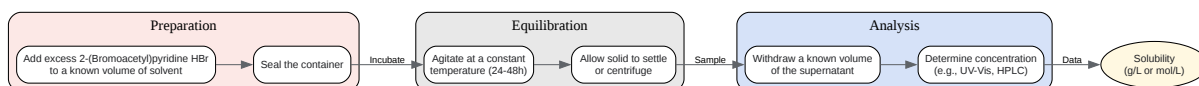
- **Solvent Preparation:** A known volume of the desired solvent is placed in a sealable container (e.g., a screw-cap vial).
- **Excess Solute Addition:** An excess amount of **2-(Bromoacetyl)pyridine hydrobromide** is added to the solvent to create a saturated solution.
- **Equilibration:** The container is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid and liquid phases.
- **Sampling:** A known volume of the clear supernatant is carefully withdrawn.

- **Analysis:** The concentration of **2-(Bromoacetyl)pyridine hydrobromide** in the sampled solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The solubility is calculated and expressed in units such as g/L or mol/L.

Causality Behind Experimental Choices:

- **Excess Solute:** The use of excess solute ensures that the solution becomes saturated, which is the definition of solubility.
- **Constant Temperature:** Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.
- **Agitation and Time:** Agitation increases the rate of dissolution, and a sufficient equilibration time ensures that the system has reached a true thermodynamic equilibrium.

Visualization of the Solubility Determination Workflow:



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Caption: Workflow for determining the solubility of **2-(Bromoacetyl)pyridine hydrobromide** using the shake-flask method.

Conclusion

A comprehensive understanding of the physical properties of **2-(Bromoacetyl)pyridine hydrobromide**, particularly its melting point and solubility, is essential for its effective application in research and development. The well-defined melting point serves as a reliable indicator of purity, while an understanding of its solubility profile guides the selection of appropriate solvents for synthesis, purification, and formulation. The experimental protocols

provided herein offer a robust framework for the accurate determination of these critical parameters, ensuring the integrity and reproducibility of scientific endeavors involving this versatile chemical intermediate.

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